Fmoc-1-methyl-DL-tryptophan
Overview
Description
“Fmoc-1-methyl-DL-tryptophan” is a biochemical compound used for proteomics research . It has a molecular formula of C27H24N2O4 and a molecular weight of 440.5 .
Molecular Structure Analysis
The molecular structure of “Fmoc-1-methyl-DL-tryptophan” is represented by the SMILES notation: CN1C=C (C2=CC=CC=C21)CC (C (=O)O)NC (=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
. This compound contains a total of 61 bonds, including 37 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 2 double bonds, and 22 aromatic bonds .
Physical And Chemical Properties Analysis
“Fmoc-1-methyl-DL-tryptophan” has a molecular weight of 440.5 and a molecular formula of C27H24N2O4 . Further physical and chemical properties are not detailed in the search results.
Scientific Research Applications
Fmoc-1-methyl-DL-tryptophan: A Comprehensive Analysis of Scientific Research Applications
Peptide Synthesis: Fmoc-1-methyl-DL-tryptophan is commonly used in the field of peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino acid during the synthesis process, allowing for the sequential addition of amino acids without unwanted side reactions .
Liquid Chromatography and Mass Spectrometry: This compound is utilized in analytical techniques such as liquid chromatography and mass spectrometry for the determination of complex mixtures of peptides and proteins .
Hydrogel Formation: Research has shown that Fmoc derivatives can self-assemble in aqueous media to form hydrogels, which are useful in creating supramolecular nanostructures with potential biomedical applications .
Spectrophotometric Monitoring: The fluorenyl group of Fmoc-1-methyl-DL-tryptophan has a strong absorbance in the ultraviolet region, which is beneficial for monitoring coupling and deprotection reactions during peptide synthesis .
Solid Phase Peptide Synthesis (SPPS): In SPPS, Fmoc-1-methyl-DL-tryptophan can be anchored to hydroxyl solid supports to achieve high yields and prevent dipeptide formation and racemization .
Supramolecular Nanostructure Morphology Control: The introduction of methyl groups onto the α carbons of Fmoc-dipeptides influences the morphology of supramolecular nanostructures, which is crucial for their function and application .
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-1-methyl-DL-tryptophan, also known as Fmoc-MT, is a derivative of the essential amino acid tryptophanIt’s known that the fmoc group is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group in Fmoc-MT can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
It’s known that fmoc-dipeptides comprising α-methyl-l-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Pharmacokinetics
The fmoc group is known to be stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Result of Action
It’s known that fmoc conjugated amino acids have antimicrobial properties specific to gram-positive bacteria .
Action Environment
It’s known that the fmoc group is completely stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPXIUSEXJJUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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